Erk-cliptac -

Erk-cliptac

Catalog Number: EVT-12528754
CAS Number:
Molecular Formula: C60H61ClN12O9
Molecular Weight: 1129.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Erk-cliptac is classified under PROTACs, which are bifunctional molecules consisting of three main components: a ligand that targets the protein of interest (in this case, ERK1/2), a linker that connects this ligand to an E3 ubiquitin ligase recruiter, and the E3 ligase itself. The design and synthesis of Erk-cliptac have been informed by previous studies on PROTACs, particularly those utilizing thalidomide derivatives as E3 ligase recruiters .

Synthesis Analysis

Methods and Technical Details

The synthesis of Erk-cliptac involves the formation of a click reaction between a Tz-thalidomide derivative and a TCO-tagged ERK1/2 inhibitor. This bioorthogonal reaction allows for the in-cell assembly of the chimeric molecule, facilitating targeted degradation. The synthesis process typically includes:

  1. Designing Precursors: Identifying suitable TCO-tagged ligands that exhibit high affinity for ERK1/2.
  2. Click Reaction: Conducting a bioorthogonal click reaction between the Tz-thalidomide and the TCO-tagged ligand in cellular environments.
  3. Characterization: Using techniques such as liquid chromatography-mass spectrometry (LC-MS) to confirm the successful formation of Erk-cliptac and evaluate its stability and reactivity .
Molecular Structure Analysis

Structure and Data

The molecular structure of Erk-cliptac can be characterized by its three main components:

  • Target Protein Ligand: A small molecule that specifically binds to ERK1/2.
  • E3 Ligase Recruiter: A thalidomide derivative that recruits E3 ligases such as cereblon (CRBN).
  • Linker: A flexible chain that connects the two components, optimized for effective interaction with both the target protein and E3 ligase.

The structural integrity and spatial orientation of these components are crucial for forming a stable ternary complex necessary for effective ubiquitination and subsequent degradation of ERK1/2 .

Chemical Reactions Analysis

Reactions and Technical Details

Erk-cliptac functions through a series of chemical reactions that initiate protein degradation:

  1. Binding: The target ligand binds to ERK1/2.
  2. Recruitment: The thalidomide component recruits an E3 ubiquitin ligase.
  3. Ubiquitination: The E3 ligase facilitates the attachment of ubiquitin molecules to ERK1/2.
  4. Degradation: The polyubiquitinated ERK1/2 is recognized by the proteasome, leading to its degradation.

These steps highlight the mechanism by which Erk-cliptac operates within cells, emphasizing its potential as a therapeutic agent in oncology .

Mechanism of Action

Process and Data

The mechanism of action for Erk-cliptac can be summarized as follows:

  • Formation of Ternary Complex: The binding of Erk-cliptac to both ERK1/2 and an E3 ligase creates a ternary complex.
  • Ubiquitination Process: Once formed, this complex promotes the transfer of ubiquitin from E2 enzymes to ERK1/2 through the action of E3 ligases.
  • Proteasomal Degradation: The tagged ERK1/2 is then directed to the proteasome for degradation, effectively reducing its levels in cells.

This mechanism allows for precise control over protein levels, providing a powerful tool for modulating signaling pathways implicated in cancer progression .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Erk-cliptac exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 785 Da.
  • LogP (Partition Coefficient): Indicates moderate lipophilicity, which is essential for cellular uptake.
  • Polar Surface Area: Approximately 194 Ų, influencing solubility and permeability.

These properties are critical in determining the efficacy and bioavailability of Erk-cliptac as a therapeutic agent .

Applications

Scientific Uses

Erk-cliptac holds significant promise in various scientific applications:

  • Cancer Therapy: By selectively degrading ERK1/2, it can potentially inhibit tumor growth in cancers where these kinases are overactive.
  • Research Tool: It serves as a valuable tool for studying ERK signaling pathways and their role in cellular processes.
  • Drug Development: Insights gained from Erk-cliptac can inform the design of new PROTACs targeting other proteins involved in disease processes.

Properties

Product Name

Erk-cliptac

IUPAC Name

[1-[4-[[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoylamino]methyl]phenyl]-4-methyl-3,5,6,7,8,9,10,10a-octahydrocycloocta[d]pyridazin-7-yl] N-[4-[4-[[5-chloro-4-[2-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]pyridin-2-yl]but-3-ynyl]carbamate

Molecular Formula

C60H61ClN12O9

Molecular Weight

1129.7 g/mol

InChI

InChI=1S/C60H61ClN12O9/c1-3-50(74)67-46-17-6-7-18-47(46)68-55-45(61)35-65-59(70-55)66-40-29-31-62-39(33-40)13-8-9-30-63-60(80)82-41-14-11-15-43-42(26-25-41)36(2)71-72-54(43)38-23-21-37(22-24-38)34-64-51(75)20-5-4-10-32-81-49-19-12-16-44-53(49)58(79)73(57(44)78)48-27-28-52(76)69-56(48)77/h3,6-7,12,16-19,21-24,29,31,33,35,41,43,48,71H,1,4-5,9-11,14-15,20,25-28,30,32,34H2,2H3,(H,63,80)(H,64,75)(H,67,74)(H,69,76,77)(H2,62,65,66,68,70)

InChI Key

AMIFRHOXPKNCKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC(CCCC2C(=NN1)C3=CC=C(C=C3)CNC(=O)CCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC(=O)NCCC#CC7=NC=CC(=C7)NC8=NC=C(C(=N8)NC9=CC=CC=C9NC(=O)C=C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.